2-(2,2-Dimethyl-3-norbornylidene)ethyl acetate
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Overview
Description
(Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE is a synthetic organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system with a dimethyl substitution and an acetate functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Dimethyl substitution:
Formation of the acetate group: This step involves the esterification of the corresponding alcohol with acetic anhydride or acetyl chloride under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE would involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles like hydroxide ions can replace the acetate group with a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like hydroxide ions, basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE is used as a model compound to study reaction mechanisms and stereochemistry due to its rigid bicyclic structure.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides a rigid framework that can fit into enzyme active sites or receptor binding pockets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHANOL: Similar structure but with a hydroxyl group instead of an acetate group.
(Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL CHLORIDE: Similar structure but with a chloride group instead of an acetate group.
Uniqueness
The unique aspect of (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE lies in its acetate functional group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
58437-69-7 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
[(2Z)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethyl] acetate |
InChI |
InChI=1S/C13H20O2/c1-9(14)15-7-6-12-10-4-5-11(8-10)13(12,2)3/h6,10-11H,4-5,7-8H2,1-3H3/b12-6- |
InChI Key |
DVZKEXVVDIXSMK-SDQBBNPISA-N |
Isomeric SMILES |
CC(=O)OC/C=C\1/C2CCC(C2)C1(C)C |
Canonical SMILES |
CC(=O)OCC=C1C2CCC(C2)C1(C)C |
Origin of Product |
United States |
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